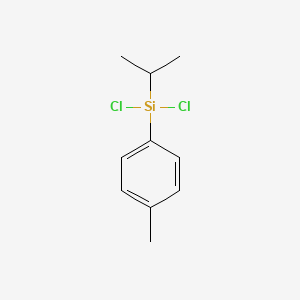
Dichloro(4-methylphenyl)(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(4-methylphenyl)(propan-2-yl)silane is a chemical compound with the molecular formula C₁₀H₁₄Cl₂Si. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)(propan-2-yl)silane can be synthesized through the reaction of 4-methylphenylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Dichloro(4-methylphenyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different organic groups.
Common Reagents and Conditions
Substitution: Alcohols, amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of organosilicon compounds with different functional groups.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with varied organic groups.
科学的研究の応用
Dichloro(4-methylphenyl)(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of dichloro(4-methylphenyl)(propan-2-yl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced with other functional groups, making the compound versatile in chemical synthesis. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or oxidative addition.
類似化合物との比較
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 4-methylphenyl and propan-2-yl groups.
Dichlorophenylsilane: Contains a phenyl group instead of the 4-methylphenyl group.
Dichlorodiisopropylsilane: Contains two isopropyl groups instead of the 4-methylphenyl and propan-2-yl groups.
Uniqueness
Dichloro(4-methylphenyl)(propan-2-yl)silane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which provide specific reactivity and properties not found in other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and applications.
特性
CAS番号 |
790234-76-3 |
|---|---|
分子式 |
C10H14Cl2Si |
分子量 |
233.21 g/mol |
IUPAC名 |
dichloro-(4-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChIキー |
ZBIDBNWWXRZQLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](C(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


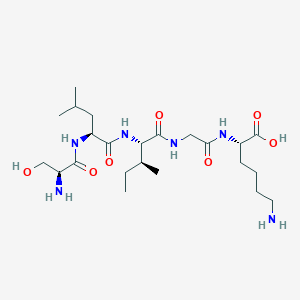
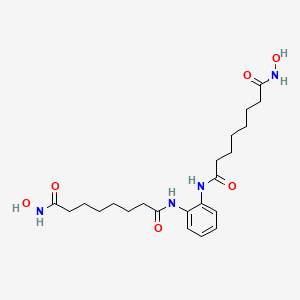
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
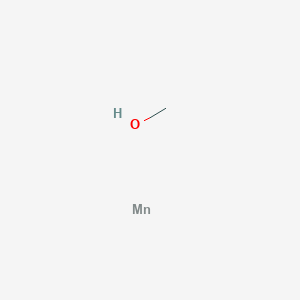

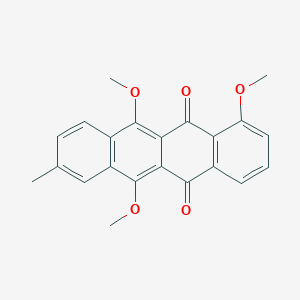
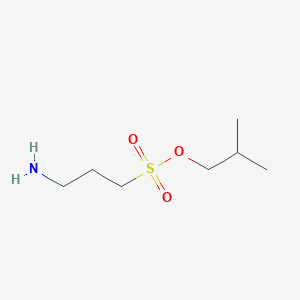

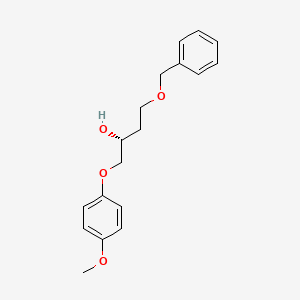
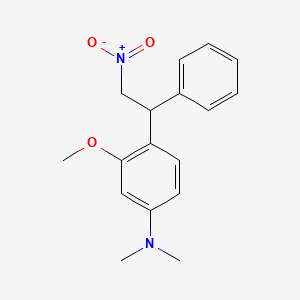
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

